Cas no 1197565-94-8 (N-Methyl-1-(2-naphthyl)ethanamine hydrochloride)

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-Methyl-1-(2-naphthyl)ethanamine hydrochloride
- AC1Q3BPA
- AG-C-13249
- ARONIS023811
- ARONIS23775
- CTK6I4623
- methyl(2-naphthylethyl)amine, chloride
- methyl[1-(naphthalen-2-yl)ethyl]amine hydrochloride
- SBB080478
- N-methyl-1-naphthalen-2-ylethanamine;hydrochloride
- DTXSID70657969
- MFCD13195885
- SB80551
- 1197565-94-8
- N-Methyl-1-(naphthalen-2-yl)ethanamine hydrochloride
- EN300-53427
- N-Methyl-1-(naphthalen-2-yl)ethanaminehydrochloride
- XXB56594
- Z803145624
- N-Methyl-1-(2-naphthyl)ethanamine HCl
- AKOS005111054
- N-Methyl-1-(naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
- BS-37159
-
- MDL: MFCD13195885
- インチ: InChI=1S/C13H15N.ClH/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12;/h3-10,14H,1-2H3;1H
- InChIKey: ALXRPPVLEBEFEF-UHFFFAOYSA-N
- ほほえんだ: CC(c1ccc2ccccc2c1)NC.Cl
計算された属性
- せいみつぶんしりょう: 221.0971272g/mol
- どういたいしつりょう: 221.0971272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM231549-5g |
N-Methyl-1-(naphthalen-2-yl)ethanamine hydrochloride |
1197565-94-8 | 95% | 5g |
$592 | 2021-08-04 | |
TRC | M330503-100mg |
N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride |
1197565-94-8 | 100mg |
$ 80.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048798-500mg |
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride |
1197565-94-8 | 500mg |
2470.0CNY | 2021-07-13 | ||
Enamine | EN300-53427-0.25g |
methyl[1-(naphthalen-2-yl)ethyl]amine hydrochloride |
1197565-94-8 | 95% | 0.25g |
$64.0 | 2023-02-10 | |
Enamine | EN300-53427-0.1g |
methyl[1-(naphthalen-2-yl)ethyl]amine hydrochloride |
1197565-94-8 | 95% | 0.1g |
$45.0 | 2023-02-10 | |
Enamine | EN300-53427-10.0g |
methyl[1-(naphthalen-2-yl)ethyl]amine hydrochloride |
1197565-94-8 | 95% | 10.0g |
$253.0 | 2023-02-10 | |
abcr | AB265957-5 g |
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride |
1197565-94-8 | 5g |
€207.20 | 2023-04-26 | ||
abcr | AB265957-1g |
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride; . |
1197565-94-8 | 1g |
€94.10 | 2025-02-21 | ||
Aaron | AR0091OZ-500mg |
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride |
1197565-94-8 | 95% | 500mg |
$164.00 | 2025-01-23 | |
1PlusChem | 1P0091GN-1g |
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride |
1197565-94-8 | 95% | 1g |
$43.00 | 2025-02-24 |
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride 関連文献
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
N-Methyl-1-(2-naphthyl)ethanamine hydrochlorideに関する追加情報
Research Briefing on N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride (CAS: 1197565-94-8)
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS: 1197565-94-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications. The compound's unique structural features make it a promising candidate for further investigation in drug discovery and development.
Recent studies have highlighted the importance of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride as a key intermediate in the synthesis of novel bioactive molecules. Its naphthyl group and methylamine moiety contribute to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Researchers have explored its potential in modulating central nervous system (CNS) activity, with particular interest in its effects on dopamine and serotonin pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity to several GPCRs (G-protein coupled receptors). The results demonstrated moderate to high affinity for specific serotonin receptor subtypes, suggesting potential applications in the treatment of neurological disorders. The study also reported improved synthetic routes for N-Methyl-1-(2-naphthyl)ethanamine hydrochloride, achieving higher yields and purity compared to previous methods.
In the area of pharmacokinetics, recent research has focused on the compound's metabolic stability and blood-brain barrier penetration. A preclinical study conducted in 2024 showed that N-Methyl-1-(2-naphthyl)ethanamine hydrochloride exhibits favorable pharmacokinetic properties, with good oral bioavailability and reasonable half-life in animal models. These findings support its potential as a lead compound for further optimization.
The safety profile of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride has been evaluated in several toxicity studies. While initial results indicate acceptable safety margins at therapeutic doses, researchers emphasize the need for more comprehensive toxicological assessments before clinical translation. Current investigations are exploring structural modifications to enhance selectivity and reduce potential off-target effects.
From a commercial perspective, the compound has gained attention from pharmaceutical companies specializing in CNS drug development. Several patent applications filed in 2023-2024 describe derivatives of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride with improved pharmacological properties, indicating growing industrial interest in this chemical scaffold.
Future research directions include detailed structure-activity relationship studies, target identification and validation, and exploration of combination therapies. The compound's versatility suggests potential applications beyond neurological disorders, including possible uses in oncology and inflammation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
1197565-94-8 (N-Methyl-1-(2-naphthyl)ethanamine hydrochloride) 関連製品
- 15297-33-3((R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine)
- 121045-73-6(1-Naphthalenemethanamine,N,N,a-trimethyl-, (aS)-)
- 898409-86-4(7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 1784041-05-9(7-Bromo-3-nitroimidazo[1,2-a]pyridine)
- 1804127-06-7(Ethyl 3-(3-bromo-2-oxopropyl)-5-cyanobenzoate)
- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)
- 2171379-23-8((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid)
- 1024477-93-7(3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione)
- 2229112-44-9(2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)
- 1804013-88-4(2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine)
